molecular formula C19H23ClN4O B15120433 2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B15120433
M. Wt: 358.9 g/mol
InChI Key: MRXPVLZEMOIEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a chlorophenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.

    Pyrimidine Attachment: The final step involves the attachment of the pyrimidine moiety through a nucleophilic substitution reaction, using methyl(5-methylpyrimidin-2-yl)amine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one: This compound is unique due to its specific structural features, including the combination of a chlorophenyl group, a piperidine ring, and a pyrimidine moiety.

    This compound: Similar compounds may include other derivatives of chlorophenyl-piperidine-pyrimidine structures, which may have different substituents or modifications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN4O

Molecular Weight

358.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H23ClN4O/c1-14-11-21-19(22-12-14)23(2)16-7-5-9-24(13-16)18(25)10-15-6-3-4-8-17(15)20/h3-4,6,8,11-12,16H,5,7,9-10,13H2,1-2H3

InChI Key

MRXPVLZEMOIEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.